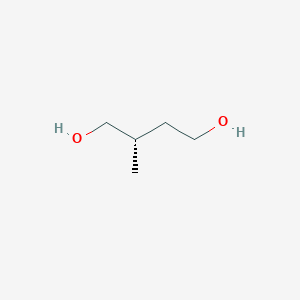

(S)-(-)-2-Methyl-1,4-butanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereocontrol

Enantioselective Chemical Synthesis Routes

The synthesis of enantiomerically pure (S)-(-)-2-Methyl-1,4-butanediol relies heavily on methods that can precisely control the three-dimensional arrangement of atoms. These routes can be broadly categorized into those that build the chiral center through carbon-carbon bond formation, such as Michael additions, and those that create it through the stereoselective reduction of a prochiral group.

Asymmetric Michael Addition Strategies

Asymmetric Michael addition, or conjugate addition, is a powerful tool for creating stereocenters. masterorganicchemistry.com This reaction involves the addition of a nucleophile, typically an enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The use of chiral auxiliaries or catalysts ensures that the addition occurs preferentially from one face of the molecule, leading to an excess of one enantiomer.

One effective strategy involves the use of furanones modified with a chiral auxiliary. The auxiliary is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

A key example involves the use of butenolides, which are versatile substrates in asymmetric synthesis. acs.org The furanone structure can act as a precursor to a dienolate, allowing for various enantioselective transformations. acs.org By attaching a chiral auxiliary, such as a derivative of menthol (B31143) (e.g., γ-menthyloxybutenolide), to the butenolide ring, the steric bulk of the auxiliary effectively shields one face of the molecule. When a methyl group is introduced via a Michael addition using an organocuprate reagent (e.g., lithium dimethylcuprate), it is directed to the opposite, less-hindered face. This diastereoselective addition sets the desired (S)-stereocenter. Subsequent reduction of the lactone and cleavage of the auxiliary yields the target this compound.

Table 1: Asymmetric Michael Addition via Chiral Auxiliary

| Step | Reaction | Reagent Example | Purpose |

|---|---|---|---|

| 1 | Michael Addition | Lithium Dimethylcuprate | Introduces the methyl group with stereocontrol. |

| 2 | Reduction | Lithium Aluminium Hydride | Reduces the lactone carbonyl to a primary alcohol. |

| 3 | Auxiliary Cleavage | Hydrolysis/Hydrogenolysis | Removes the chiral auxiliary to yield the final diol. |

Tandem reactions, which combine several bond-forming steps into a single sequence without isolating intermediates, offer a highly efficient synthetic approach. nih.gov In this context, a 1,4-conjugate addition is followed immediately by the trapping of the resulting enolate intermediate with an electrophile. nih.gov

This strategy can be applied to α,β-unsaturated lactones. The process begins with a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to the lactone. nih.gov This forms a metal enolate intermediate, which is a stabilized nucleophile. nih.govorganicchemistrydata.org This chiral enolate can then be trapped by an alkylating agent, such as methyl iodide, in an SN2 reaction. libretexts.org The alkyl group's approach is sterically directed by the existing stereocenter and the chiral ligand on the copper catalyst, leading to a highly diastereoselective alkylation. The resulting disubstituted lactone can then be reduced to afford the target diol. The choice of alkylating agent is crucial, with primary iodides and bromides being most effective for SN2 reactions. organicchemistrydata.orglibretexts.org

Stereoselective Reduction Methods

An alternative to building the carbon skeleton asymmetrically is to create the chiral center by reducing a prochiral functional group in a stereoselective manner. This often involves the use of chiral reducing agents or catalysts.

This method starts with a prochiral precursor, such as γ-methyl-γ-butyrolactone. The key step is the stereoselective reduction of the lactone's carbonyl group. While lithium aluminium hydride (LiAlH₄) is a powerful, non-chiral reducing agent that readily reduces lactones to diols, achieving enantioselectivity requires modification.

To control the stereochemistry, LiAlH₄ can be complexed with a chiral ligand, typically a chiral alcohol or amine. This in-situ-formed chiral hydride reagent will deliver a hydride ion preferentially to one face of the carbonyl group. This differentiation leads to the formation of one enantiomer of 2-methyl-1,4-butanediol (B1595762) over the other. The efficiency of the asymmetric induction depends on the structure of the chiral ligand and the reaction conditions.

Catalytic hydrogenation is a widely used industrial process for producing 1,4-butanediol (B3395766) from derivatives of succinic acid. recercat.catrsc.org This method can be adapted for an enantioselective synthesis by starting with a chiral precursor, such as a diester of (S)-2-methylsuccinic acid.

The process involves two main stages. First, (S)-2-methylsuccinic acid is esterified, for example with methanol, to produce dimethyl (S)-2-methylsuccinate. rsc.org This diester is then subjected to high-pressure hydrogenation over a heterogeneous catalyst. recercat.catchemicalbook.com Copper-based catalysts, such as Cu-Fe-Al or Cu-Cr-Zn systems, have proven to be highly effective for this transformation, showing excellent selectivity for the diol product. rsc.orgchemicalbook.com The reaction reduces both ester groups to primary alcohols without affecting the pre-existing stereocenter at the C2 position. The final product is this compound. This route is advantageous as it leverages established hydrogenation technology and starts from a readily available chiral building block. rsc.org

Table 2: Catalytic Hydrogenation of Dimethyl (S)-2-Methylsuccinate

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Copper-based (e.g., 40%Cu-15%Ni-5%Cr-10%Zn/SiO₂) | chemicalbook.com |

| Pressure | High pressure (e.g., 18 MPa) | chemicalbook.com |

| Temperature | ~230 °C | chemicalbook.com |

| Product Selectivity | High selectivity for 1,4-butanediol | rsc.orgchemicalbook.com |

Reductive and Oxidative Cleavage Pathways in Chiral Diol Formation

The formation of chiral diols through cleavage pathways involves breaking carbon-carbon bonds in larger, often cyclic, precursor molecules. These methods are powerful for installing specific stereochemistry.

Oxidative Cleavage: Oxidative cleavage reactions break carbon-carbon bonds and form carbon-oxygen bonds. masterorganicchemistry.com A classic example is the cleavage of vicinal diols (1,2-diols) using reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comucalgary.ca This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. ucalgary.ca While this method cleaves diols, a related strategy, the ozonolysis of alkenes, can generate carbonyl compounds that are then reduced to diols. For instance, treating an alkene with ozone (O₃) cleaves the double bond to form aldehydes or ketones, which can subsequently be reduced to the desired diol. masterorganicchemistry.com The stereochemistry of the final diol product is controlled by the choice of reducing agent and the structure of the intermediate carbonyl compounds.

Reductive Cleavage: Reductive cleavage pathways are also employed in chiral diol synthesis. For example, the reductive cleavage of certain cyclic ethers or esters can yield diols. While less common than oxidative methods for initial diol formation, these techniques are valuable for modifying existing chiral structures.

The synthesis of chiral diols often begins with the dihydroxylation of an alkene. organic-chemistry.org Reagents like osmium tetroxide (OsO₄) are used to create vicinal diols through a syn-addition, resulting in a cis-diol. libretexts.org The initial alkene's geometry (cis or trans) dictates the stereochemical outcome of the product. libretexts.org Once a diol is formed, further modifications can be made, but the initial stereoselective dihydroxylation is often the key step in establishing the chiral centers.

Bio-based and Biotechnological Synthesis Approaches

The growing demand for sustainable chemical production has spurred the development of bio-based routes to valuable molecules like this compound. These approaches leverage engineered microorganisms and enzymes to convert renewable feedstocks into high-value chemicals.

Engineered Microbial Fermentation Processes (e.g., Escherichia coli strains)

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for producing diols from renewable resources like glucose. nih.govnih.gov Scientists have successfully engineered E. coli to produce 1,4-butanediol (BDO), a related compound, by introducing novel biosynthetic pathways. nih.govresearchgate.net These engineered strains can convert sugars from various biomass sources into the target chemical. nih.gov

For example, researchers have developed E. coli strains capable of producing up to 18 g/L of BDO by elucidating and implementing new metabolic routes from common intermediates. nih.gov This involved guiding the engineering process with a genome-scale metabolic model to enhance the anaerobic operation of the tricarboxylic acid (TCA) cycle, which generates the necessary reducing power for the BDO pathway. nih.gov A systems engineering approach, partitioning development into biosynthesis modules and production control modules, has also been applied. bohrium.com In one study, D-xylose was designated specifically for BDO production, while other carbon sources were used for cell growth, demonstrating a modular and controllable system. bohrium.com Similar strategies could be adapted for the production of the chiral derivative, this compound.

Enzymatic Cascade Reactions for Stereoselective Production (e.g., Hydroxylase, Deaminase, Decarboxylase, Reductase)

Enzymatic cascades offer a powerful in vitro method for producing chiral chemicals with high stereoselectivity. These one-pot reactions utilize a series of purified enzymes to convert a simple substrate into a complex molecule through multiple, sequential steps.

A potential enzymatic pathway to this compound could involve a combination of enzymes such as hydroxylases, decarboxylases, and reductases. For instance, a cascade could start with a bio-based precursor that undergoes decarboxylation to introduce the methyl group scaffold. Subsequent stereoselective reduction steps, catalyzed by specific reductases (or dehydrogenases), would then form the chiral alcohol center and the terminal alcohol group. The development of enzymatic cascades for 1,4-butanediol synthesis has been investigated, starting from D-glucuronate and proceeding through intermediates like ketoglutaric semialdehyde. tum.de The final reduction step in such a cascade is critical for determining the product's stereochemistry. Ketoreductases are particularly important enzymes for the asymmetric reduction of ketones to produce chiral alcohols, a key step in synthesizing optically pure diols. researchgate.net

Conversion from Bio-based Platform Chemicals (e.g., Itaconic Acid Derivatives)

Itaconic acid, a bio-based platform chemical produced by fermentation, is a key precursor for the synthesis of 2-methyl-1,4-butanediol (MBO). researchgate.net The chemical synthesis route typically involves the catalytic hydrogenation of itaconic acid or its derivatives. This process can be tuned to control the distribution between MBO and its cyclic ether, 3-methyltetrahydrofuran (B83541) (3-MTHF).

The choice of catalyst and reaction conditions is critical. For example, using a Ru/C catalyst, the ratio of MBO to the sum of the diol and an intermediate, methyl-γ-butyrolactone (MGBL), was 0.98 at 100°C but dropped significantly at higher temperatures. A two-step process has been shown to be effective, where mesaconic acid (an isomer of itaconic acid) is first converted to methyl-γ-butyrolactone over a Pd/C catalyst, followed by the hydrogenation of the lactone to 2-methyl-1,4-butanediol with a yield of 80% using a Ru/C catalyst at 100°C. researchgate.net

| Precursor | Catalyst | Temperature (°C) | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Mesaconic Acid | Pd/C | 240 | (α or β)-methyl-γ-butyrolactone | 95% Selectivity | researchgate.net |

| (α or β)-methyl-γ-butyrolactone | Ru/C | 100 | 2-methyl-1,4-butanediol | 80% Yield | researchgate.net |

| Itaconic Acid | Ru/C | 100 | MBO / (MBO + MGBL) | 0.98 Ratio | |

| Itaconic Acid | Ru/C | 200 | MBO / (MBO + MGBL) | 0.10 Ratio |

Process Optimization for Enhanced Microbial Yields under Controlled Fermentation Conditions

To make microbial production economically viable, fermentation processes must be optimized to maximize product titer, yield, and productivity. This involves fine-tuning various parameters, including medium composition, pH, temperature, aeration, and agitation speed.

For the production of 2,3-butanediol (B46004) (2,3-BD), a closely related diol, studies have employed response surface methodology (RSM) to optimize the fermentation medium. nih.govnih.gov In one study with Bacillus subtilis, the optimized medium contained 281.1 g/L sucrose, 21.9 g/L ammonium (B1175870) citrate, and 3.6 g/L MgSO₄·7H₂O, which resulted in a 2,3-BD concentration of 125.5 g/L. nih.govnih.gov Further optimization of physical parameters in a bioreactor, such as setting the agitation speed to 500 rpm and the aeration rate to 2 L/min, is crucial. nih.govnih.gov

Fed-batch fermentation is another key strategy to overcome substrate inhibition and achieve higher product concentrations. By starting with a lower initial substrate concentration and feeding additional substrate during the fermentation, a total of 132.4 g/L of 2,3-BD was achieved with a productivity of 2.45 g/L/h. nih.govnih.gov These optimization principles are directly applicable to developing an efficient industrial-scale process for this compound.

| Microorganism | Product | Strategy | Key Parameters Optimized | Resulting Titer (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Bacillus subtilis CS13 | 2,3-Butanediol | Medium Optimization (RSM) | Sucrose, Ammonium Citrate, MgSO₄·7H₂O | 125.5 | - | nih.govnih.gov |

| Bacillus subtilis CS13 | 2,3-Butanediol | Fed-Batch Fermentation | Agitation (500 rpm), Aeration (2 L/min) | 132.4 | 2.45 | nih.govnih.gov |

| Escherichia coli | 1,4-Butanediol | Metabolic Engineering | Engineered TCA cycle | 18 | - | nih.gov |

| Enterobacter cloacae | 2,3-Butanediol | Fed-Batch SSF | Culture conditions, Medium | 93.9 | ~2.0 | plos.org |

Mechanistic and Theoretical Investigations of Synthesis Pathways

Reaction Mechanisms in Enantioselective Transformations

Enantioselective synthesis is crucial for producing optically pure compounds like (S)-(-)-2-Methyl-1,4-butanediol. The mechanisms of asymmetric Michael additions, the influence of chiral auxiliaries, and catalytic hydrogenation are central to these strategies.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction used in the synthesis of chiral molecules. nih.govyoutube.com For the synthesis of this compound, a notable enantioselective route involves the asymmetric Michael addition to a γ-substituted butenolide. acs.org The stereochemical course of this reaction is dictated by the coordination of the reactants to a chiral catalyst or the influence of a chiral auxiliary.

The general mechanism involves the formation of a nucleophilic enolate from a donor molecule, which then attacks the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. youtube.com In catalytic systems, a chiral Lewis acid catalyst, such as a Ni(II)-diamine complex, can coordinate to the dicarbonyl substrate. acs.org This coordination, known as "soft enolization," increases the acidity of the α-proton, facilitating deprotonation by a weak base to generate a metal enolate in a controlled, chelated structure. acs.org

Alternatively, heterobimetallic chiral catalysts, such as those containing Li-Al or La-Na, can be employed. semanticscholar.orgresearchgate.net A proposed mechanism suggests that the carbonyl group of the substrate coordinates to the more Lewis-acidic metal center (e.g., Al or La), while the enolate coordinates to the other metal (e.g., Li or Na). semanticscholar.org This rigid, well-defined transition state directs the subsequent attack on the Michael acceptor, leading to high stereoselectivity. acs.orgsemanticscholar.org The enolate attacks the cyclohexenone to yield the Michael adduct. semanticscholar.org The development of N-heterocyclic carbene (NHC) catalysts has introduced another mechanistic pathway, where the NHC adds to an α,β-unsaturated aldehyde to form a reactive enol intermediate that undergoes the intramolecular Michael addition. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com They are a practical and widely used method for asymmetric synthesis, offering predictable stereochemical control. williams.eduyoutube.com A key strategy for synthesizing this compound utilizes a chiral auxiliary derived from inexpensive and readily available d- or l-menthol.

In this approach, a γ-menthyloxybutenolide is used as the starting material. acs.org The bulky menthyloxy group, the chiral auxiliary, provides excellent stereocontrol by sterically hindering one face of the molecule. This directs the incoming nucleophile in a 1,4-addition reaction to the opposite, less hindered face, establishing the desired stereocenter. williams.edu For instance, the reaction of a methylcuprate with (R)-5-(l-menthyloxy)-2(5H)-furanone proceeds with high diastereoselectivity to form the precursor to (R)-2-methyl-butane-1,4-diol.

After the stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. youtube.comyoutube.com In the synthesis of (S)-2-Methyl-1,4-butanediol, the intermediate lactone, (S)-3-methyl-5-(d-menthyloxy)-butyrolactone, is reduced with a reagent like Lithium Aluminium Hydride (LiAlH₄). This reduction, followed by deprotection steps, yields the final product with a high enantiomeric excess (>98%). The predictability and high diastereoselectivity offered by auxiliaries like Evans oxazolidinones and menthol (B31143) derivatives make them a cornerstone of asymmetric synthesis. researchgate.netwilliams.edu

| Chiral Auxiliary | Precursor Substrate | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| d- or l-menthol | γ-menthyloxybutenolide | Stereoselective 1,4-addition followed by reduction | Provides excellent stereocontrol due to steric hindrance, leading to enantiomerically pure (S)- or (R)-2-Methyl-1,4-butanediol. | acs.org |

| Evans Oxazolidinone | N-acyloxazolidinone | Asymmetric alkylation, aldol (B89426), or Michael additions | Forms a rigid chelated enolate, directing electrophilic attack to the less hindered face. Widely applicable for high diastereoselectivity. | researchgate.netwilliams.eduresearchgate.net |

Catalytic hydrogenation is a fundamental reaction in chemical synthesis. One of the primary chemical synthesis routes to 2-Methyl-1,4-butanediol (B1595762) involves the hydrogenation of itaconic acid or its derivatives. This process often utilizes catalysts based on copper or metals from Groups 7-10 of the periodic table, such as Rhenium (Re), Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd). nih.govd-nb.info

The mechanism of these hydrogenations involves several key steps:

Catalyst Activation : Many modern catalysts are pre-catalysts that must be activated. For instance, Mn(I) complexes can be activated with a hydride donor, which dramatically improves catalytic performance. d-nb.info

Hydrogen Activation : The transition metal catalyst activates molecular hydrogen (H₂), typically forming one or more metal-hydride (M-H) species. d-nb.inforesearchgate.net

Substrate Coordination : The substrate containing the carbonyl (C=O) or carbon-carbon double bond (C=C) coordinates to the metal center.

Hydride Transfer : One or more hydride ligands are transferred from the metal to the coordinated substrate in a stepwise or concerted manner. In the asymmetric hydrogenation of ketones, this step proceeds through a highly ordered, chiral transition state, which dictates the stereochemistry of the resulting alcohol. nih.gov

Product Release and Catalyst Regeneration : The hydrogenated product dissociates from the metal center, and the catalyst is regenerated to begin another cycle.

Copper-catalyzed systems are effective for the chemoselective hydrogenation of C=O bonds. nih.gov The mechanism is believed to involve a Cu-H complex that selectively reduces the carbonyl group. nih.gov The choice of chiral phosphine (B1218219) ligands is critical for achieving high enantioselectivity. researchgate.net

Group 7-10 metal catalysts are among the most efficient for hydrogenation.

Manganese (Group 7) : Pincer complexes of Manganese(I) have emerged as highly efficient and robust catalysts for the hydrogenation of various carbonyl compounds. d-nb.info

Iron (Group 8) : (Cyclopentadienone)iron complexes are versatile catalysts used in hydrogenation and transfer hydrogenation reactions. acs.org

Ruthenium (Ru) and Rhodium (Rh) (Groups 8 and 9) : These noble metals form the basis of many classic asymmetric hydrogenation catalysts (e.g., Noyori's Ru-BINAP catalyst). They are highly effective for the enantioselective reduction of ketones and alkenes. nih.gov

The choice of metal, ligand architecture, and reaction conditions (temperature, pressure) are all critical parameters that influence the reaction's efficiency and stereochemical outcome. sustech.edu.cn

| Catalyst Metal/Class | Group | Mechanistic Role/Key Feature | Reference |

|---|---|---|---|

| Copper (Cu) | 11 | Forms Cu-H species that chemoselectively reduce C=O bonds. Enantioselectivity is controlled by chiral phosphine ligands. | researchgate.netnih.gov |

| Manganese (Mn) | 7 | Pincer complexes form highly active and stable catalysts for the hydrogenation of ketones and aldehydes. | d-nb.info |

| Iron (Fe) | 8 | (Cyclopentadienone)iron complexes act as versatile catalysts for hydrogenation and transfer hydrogenation. | acs.org |

| Ruthenium (Ru) / Rhodium (Rh) | 8 / 9 | Form highly efficient and enantioselective catalysts (often with chiral phosphine ligands like BINAP) for the asymmetric hydrogenation of ketones and olefins. | nih.gov |

| Palladium (Pd) / Rhenium (Re) | 10 / 7 | Used in the hydrogenation of itaconic acid derivatives to produce 2-methyl-1,4-butanediol. |

Enzymatic Pathway Elucidation in Biosynthesis

The production of chemicals using engineered microorganisms offers a renewable alternative to traditional chemical synthesis. While the biosynthesis of the parent compound 1,4-butanediol (B3395766) (BDO) is well-studied, specific pathways for this compound are an area of active development. google.com Engineered strains of E. coli have been created that can produce 2-methyl-1,4-butanediol by introducing a tailored enzymatic pathway.

The biosynthesis of diols like 1,4-butanediol in engineered microbes involves a series of enzymatic reactions that convert a central metabolite into the target molecule. google.comgoogle.com Although the specific enzymes for the production of (S)-2-methyl-1,4-butanediol are not fully detailed in published literature, the well-characterized pathways to the parent compound 1,4-BDO provide a blueprint. These pathways typically start from metabolites like succinyl-CoA or α-ketoglutarate. google.comgoogle.com

Key classes of enzymes involved in these pathways include:

Synthetases/Transferases : Enzymes like Succinyl-CoA synthetase or 4-hydroxybutyrate:CoA transferase are used to activate or modify the substrate. google.commdpi.com

Dehydrogenases/Reductases : A series of dehydrogenases are crucial for the reduction steps. These include CoA-dependent and independent succinic semialdehyde dehydrogenases, 4-hydroxybutanoate (B1227057) dehydrogenase, and a final alcohol dehydrogenase to convert the terminal aldehyde to an alcohol. google.comgoogle.com The stereospecificity of these reductases is critical for producing a chiral product. In the analogous biosynthesis of 2,3-butanediol (B46004), the specific butanediol (B1596017) dehydrogenase (BDH) enzyme determines which stereoisomer (R, S, or meso) is produced. researchgate.net

Decarboxylases : Enzymes such as α-ketoglutarate decarboxylase can be used to shorten the carbon chain. google.com

For the synthesis of this compound, the pathway would need to be engineered with specific enzymes, likely ketoreductases or dehydrogenases, that can recognize a methylated substrate and perform the reduction with S-stereospecificity to create the chiral center at the C2 position. acs.org

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the complex network of reactions in a cell. It is essential for understanding biosynthetic control and optimizing production pathways. By analyzing these fluxes, researchers can identify bottlenecks, quantify carbon loss to competing pathways, and assess the balance of crucial cofactors like NADH and ATP. nih.govumn.edu

In the context of diol biosynthesis, MFA helps guide metabolic engineering strategies to improve product yield, titer, and productivity. Key insights gained from such analysis lead to targeted genetic modifications:

Pathway Optimization : MFA can reveal inefficient steps in a biosynthetic pathway. This has led to the development of shorter, more efficient routes for 1,4-BDO production, reducing the number of enzymatic steps from 23 to just 5, which can increase the theoretical yield by 50%. umn.edu

Cofactor Regeneration : The biosynthesis of highly reduced chemicals like butanediol consumes significant amounts of reducing equivalents (NADH or NADPH). MFA can pinpoint limitations in cofactor regeneration. To address this, genes for enzymes like transhydrogenase, which interconverts NADH and NADPH, can be overexpressed to rebalance (B12800153) the cofactor pool and boost production. mdpi.com

Autonomous Production Control : A systems engineering approach, informed by metabolic understanding, allows for the design of sophisticated genetic circuits. For example, quorum-sensing mechanisms have been used to create strains that autonomously switch from a growth phase to a production phase, optimizing resource allocation and improving the final BDO titer. nih.gov

Partitioning Carbon Utilization : To further control metabolism, carbon sources can be partitioned. In one strategy, D-xylose was designated exclusively for the BDO production pathway, while other sugars were used for cell growth, allowing for modular development and control over the biosynthetic process. nih.gov

Through these MFA-guided strategies, metabolic engineering transforms a microorganism into a highly efficient and controlled cellular factory for producing target chemicals like this compound.

Thermodynamic and Kinetic Considerations in Diol Synthesis

The synthesis of chiral diols such as this compound is governed by complex thermodynamic and kinetic principles. Understanding these factors is crucial for developing efficient and selective synthetic routes, whether through biocatalytic or chemocatalytic methods. Key considerations include the inherent energetic favorability of specific reaction pathways and the precise control of reaction conditions to steer selectivity towards the desired diol product over potential side products like cyclic ethers.

In the biosynthesis of diols, introducing hydroxyl groups can occur via reductive or oxidative pathways. While many established synthetic routes rely exclusively on reductive steps, such as the reduction of carboxyl groups, these can be energetically constrained. nih.gov The reduction of a carboxyl to a carbonyl group using only NAD(P)H as the electron donor faces thermodynamic barriers. nih.gov

In the catalytic hydrogenation of precursors like maleic anhydride (B1165640) or furan (B31954) derivatives to produce 1,4-diols, a common competing reaction is the formation of tetrahydrofuran (B95107) (THF) through intramolecular dehydration of the diol. google.comrsc.org The control of the product ratio between the desired diol and the corresponding THF is a critical aspect of process design and depends on a sensitive interplay of several reaction variables. google.comkit.edu

Higher temperatures and hydrogen pressures generally accelerate the reduction process but can also favor the subsequent dehydration to THF, thereby increasing the THF-to-diol ratio. google.comkit.edu Conversely, lower temperatures and pressures can slow the reaction rate, leading to higher selectivity for the diol. google.com The choice of catalyst, its support, and any promoters are also paramount. For instance, in the hydrogenation of furan, the acidity of the system and the water concentration are crucial; insufficient acidity or water can increase THF formation at the expense of the diol. google.com

The reaction time, or contact time, is another key parameter. With certain catalysts, such as Pd/Re on carbon, increasing the contact time has been shown to increase the THF/BDO product ratio. google.com The composition of the catalyst itself plays a defining role. The distribution of active metal species (e.g., Cu⁰/Cu⁺) and the surface acidity, which can be modulated by doping with promoters like molybdenum, are critical for balancing the activation of hydrogen and the organic intermediates while suppressing side reactions. rsc.org In some systems, the hydrogenation of the intermediate (e.g., γ-butyrolactone) to the diol is a thermodynamic equilibrium, allowing the product ratio to be adjusted via temperature and pressure. kit.edu

The table below summarizes the key factors that influence the product selectivity between the diol and its corresponding tetrahydrofuran derivative during catalytic hydrogenation.

| Factor | Effect on Diol Yield | Effect on Tetrahydrofuran Yield | Source |

|---|---|---|---|

| Temperature | Decreases at higher temperatures | Increases at higher temperatures | google.com, google.com, kit.edu |

| Hydrogen Pressure | Decreases at higher pressures | Increases at higher pressures | google.com, google.com |

| Catalyst Acidity | Decreases with higher acidity | Increases with higher acidity | google.com, rsc.org |

| Contact Time / Residence Time | Decreases with longer time | Increases with longer time | google.com |

| Water Concentration | Increases with sufficient water | Increases with insufficient water | google.com |

| Catalyst Composition (e.g., promoters) | Can be tuned to favor either product by altering metal species distribution and surface properties. | google.com, rsc.org |

Chiral Recognition and Enantioselective Applications

Role of (S)-(-)-2-Methyl-1,4-butanediol as a Chiral Building Block in Asymmetric Synthesis

The term "chiral building blocks" refers to enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral substances. this compound is a prime example of such a building block, offering a readily available source of chirality for a variety of chemical transformations. Its bifunctional nature, possessing two hydroxyl groups, allows for diverse synthetic manipulations.

Synthesis of Complex Chiral Molecules (e.g., Methyl 3-Methyloctanoate)

The utility of this compound as a chiral precursor is exemplified in the synthesis of complex molecules like methyl 3-methyloctanoate. Although direct synthesis routes for this specific ester using this compound are not extensively detailed in the provided search results, the principle of using chiral diols in multi-step syntheses is well-established. The diol can be chemically modified to introduce other functional groups and extend the carbon chain, ultimately leading to the desired chiral ester. The transesterification of 1,4-butanediol (B3395766) with methyl acetate, a related process, has been studied, highlighting the reactivity of the hydroxyl groups which is fundamental to its use in synthesis. researchgate.net

Stereoselective Construction of Natural Products and Derivatives

The stereoselective synthesis of natural products is a critical area of organic chemistry, and chiral building blocks like this compound are indispensable tools in this endeavor.

Lignans: Lignans are a class of naturally occurring polyphenols with diverse biological activities. The stereoselective synthesis of lignan (B3055560) intermediates can be achieved through methods like the Stobbe condensation. researchgate.net While the direct use of this compound in the provided lignan synthesis is not specified, the principles of stereocontrol demonstrated are applicable to syntheses starting from chiral precursors.

Pine Sawfly Pheromones: A significant application of this compound and other chiral methyl-branched building blocks is in the synthesis of pine sawfly sex pheromones. diva-portal.orgresearchgate.net These pheromones are often stereoisomerically pure esters of long-chain secondary alcohols. diva-portal.org The precise stereochemistry of these pheromones is crucial for their biological activity. For instance, the sex pheromone of the pine sawfly Diprion jingyuanensis is the propionate (B1217596) ester of 3,7-dimethyl-2-tridecanol, and the synergistic effect of different stereoisomers has been observed. mdpi.com The synthesis of these complex molecules often relies on a convergent strategy using enantiomerically pure building blocks. diva-portal.org Research has demonstrated that for some species, a specific blend of stereoisomers is necessary for maximum attraction, while for others, a single component may be sufficient. mdpi.commdpi.com The use of easily synthesized mixtures can be a practical approach for monitoring programs. mdpi.com

Development of Chiral Materials and Ligands Utilizing this compound

The development of novel chiral materials and ligands is essential for advancements in asymmetric catalysis and material science. This compound can serve as a scaffold for creating such materials. For example, chiral bicyclic proline analogues have been synthesized and evaluated as ligands for FKBP12, demonstrating the potential for creating novel structural classes of ligands. nih.gov The diol functionality of this compound allows for its incorporation into larger molecular frameworks, such as polymers or metal-organic frameworks, to impart chirality and enable enantioselective recognition or catalysis. The synthesis of polyethers and polyesters from 2-methyl-1,4-butanediol (B1595762) highlights its utility as a monomer for creating polymeric materials. google.com

Exploration in the Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds often requires precise control of stereochemistry, as different enantiomers can exhibit vastly different pharmacological effects. Chiral building blocks are therefore fundamental in medicinal chemistry. researchgate.net this compound can be a key starting material for the synthesis of various biologically active molecules. Its structure can be elaborated through a series of chemical reactions to construct the carbon skeleton and introduce the necessary functional groups of a target therapeutic agent. The application of chiral building blocks is demonstrated in the asymmetric synthesis of various natural products and drugs, including alkaloids and marine natural products. researchgate.net

Biotechnological Production and Pathway Engineering

Strain Engineering for Enhanced Microbial Production of (S)-(-)-2-Methyl-1,4-butanediol

The microbial production of 2-methyl-1,4-butanediol (B1595762) (2-M-1,4-BDO), a branched-chain diol not found in natural metabolic pathways, has been recently demonstrated through the design and implementation of a novel biosynthetic route in a microbial host. researchgate.net A key innovation is the development of a general pathway that combines an initial oxidative step with subsequent reductive steps, a departure from traditional biosynthetic routes for diols that rely exclusively on reduction. researchgate.net This strategy enables the synthesis of a variety of structurally diverse diols, including the first-reported biosynthesis of 2-M-1,4-BDO. researchgate.net

The engineered pathway is a four-step enzymatic cascade that begins with a branched-chain amino acid as a precursor. For the production of 2-M-1,4-BDO, the pathway starts with the hydroxylation of L-leucine. This is followed by deamination, decarboxylation, and a final reduction step to yield the target diol. researchgate.net This modular approach allows for the production of different diols by simply providing the corresponding amino acid substrate to the engineered microbial factory. researchgate.net

Genetic Modifications in Model Microorganisms (e.g., E. coli)

Escherichia coli has been successfully engineered as a host for the production of 2-M-1,4-BDO by introducing the necessary heterologous and endogenous genes to construct the synthetic pathway. researchgate.net The specific genetic modifications involve the assembly of genes encoding the four key enzymes required for the cascade reaction:

Amino-acid Hydroxylase : This initial and crucial oxidative step is catalyzed by an enzyme complex. Research has utilized the SadA/SadB hydroxylase from Streptomyces rimosus, which hydroxylates the L-leucine precursor. researchgate.net

L-amino acid Deaminase : The resulting hydroxylated amino acid is then deaminated. The endogenous deaminase IlvE from E. coli has been shown to be effective for this step. researchgate.net

α-keto acid Decarboxylase : The α-keto acid intermediate is decarboxylated to form an aldehyde. The KivD enzyme from Lactococcus lactis is a commonly used, robust decarboxylase for this transformation. researchgate.net

Aldehyde Reductase : In the final reductive step, the aldehyde is converted to the corresponding diol. The native E. coli alcohol dehydrogenase YqhD is employed to catalyze this reaction, completing the biosynthesis of 2-M-1,4-BDO. researchgate.net

These genes are typically introduced into the E. coli host on plasmids, allowing for controlled expression and pathway prototyping. The engineered strain, when cultivated in a medium supplemented with L-leucine, can successfully produce and accumulate 2-M-1,4-BDO. researchgate.net

Advanced Metabolic Engineering Strategies for Increased Yield and Purity

While the initial demonstration of the 2-M-1,4-BDO pathway confirms its feasibility, advanced metabolic engineering strategies are essential to improve production metrics for industrial viability. The primary focus of initial research was to establish the novel pathway, resulting in modest titers of 1.7 mg/L of 2-M-1,4-BDO from L-leucine. researchgate.net

Future strategies to enhance yield and purity would include:

Pathway Optimization : Balancing the expression levels of the four cascaded enzymes is critical to prevent the accumulation of potentially toxic intermediates and to ensure a smooth metabolic flux towards the final product.

Precursor Supply Enhancement : Engineering the host strain to overproduce the L-leucine precursor from a simple carbon source like glucose would be a key step towards a cost-effective and consolidated bioprocess. This involves redirecting carbon flux from central metabolism into the L-leucine biosynthesis pathway.

Reduction of Competing Pathways : Knocking out genes responsible for pathways that compete for the L-leucine precursor or for the consumption of pathway intermediates would channel more carbon towards 2-M-1,4-BDO synthesis. nih.gov

Cofactor Engineering : The pathway involves both oxidative (hydroxylase) and reductive (reductase) steps, requiring different cofactors. Ensuring a balanced and sufficient supply of the necessary reducing power (e.g., NADH or NADPH) for the final reduction step is crucial for high efficiency. nih.gov

Bioreactor Design and Scalable Bioprocess Development

Scaling up the production of 2-M-1,4-BDO from the laboratory to an industrial scale requires careful consideration of bioreactor design and process parameters. While specific studies on the large-scale fermentation of 2-M-1,4-BDO are not yet available due to the novelty of its biosynthesis, principles from the successful scale-up of similar bio-based chemicals, such as 1,4-butanediol (B3395766), provide valuable guidance. nih.govacs.org

Key factors in bioreactor design and bioprocess development include:

Process Control : Maintaining optimal conditions such as pH, temperature, and dissolved oxygen is essential for microbial growth and product formation. Continuous monitoring and automated control of these parameters are standard in industrial bioreactors.

Fed-Batch Operation : To achieve high cell densities and high product titers, a fed-batch fermentation strategy is typically employed. This involves the controlled feeding of a concentrated substrate (like glucose) and the precursor (L-leucine, in early-stage processes) to the bioreactor, avoiding substrate inhibition and allowing for prolonged production.

Comparative Studies with Other Bio-based Diol Production Systems

The novel pathway for 2-M-1,4-BDO can be better understood by comparing it with established bio-production systems for other diols, such as the linear 1,4-butanediol, and other branched-chain diols that can be synthesized via the same versatile pathway.

Distinguishing Features from 1,4-Butanediol Production in Engineered Organisms

The microbial production of 1,4-butanediol (1,4-BDO) is a well-established industrial process, providing a clear benchmark for comparison. nih.govacs.org The biosynthesis of 2-M-1,4-BDO differs fundamentally from that of 1,4-BDO in several key aspects. 1,4-BDO pathways are entirely reductive and start from intermediates of central carbon metabolism, such as succinyl-CoA or α-ketoglutarate. nih.govnih.gov In contrast, the 2-M-1,4-BDO pathway is initiated by an oxidative step and utilizes an amino acid as a direct precursor, resulting in a branched-chain product.

| Feature | 2-Methyl-1,4-butanediol (2-M-1,4-BDO) | 1,4-Butanediol (1,4-BDO) |

|---|---|---|

| Precursor | L-Leucine (Amino Acid) researchgate.net | Succinyl-CoA or α-Ketoglutarate nih.govnih.gov |

| Pathway Type | Combined Oxidative/Reductive researchgate.net | Exclusively Reductive nih.gov |

| Key Initial Step | Hydroxylation (Oxidation) researchgate.net | Reduction of Succinyl-CoA or Decarboxylation of α-Ketoglutarate nih.govnih.gov |

| Product Structure | Branched-chain | Linear-chain |

| Host Organism | Engineered E. coli researchgate.net | Engineered E. coli nih.govnih.gov |

Comparison with 2-Methyl-1,3-butanediol and 1,4-Pentanediol Biosynthesis

A significant advantage of the novel biosynthetic route is its versatility. The same genetically engineered E. coli strain hosting the four-enzyme cascade can produce different diols when supplied with different amino acid precursors. researchgate.net This highlights a key distinction from most engineered pathways, which are typically designed for a single target molecule. The production of 2-methyl-1,3-butanediol and 1,4-pentanediol, which were also synthesized for the first time using this method, serves as a direct comparison. researchgate.net

2-Methyl-1,3-butanediol is produced when the engineered host is fed with L-valine .

1,4-Pentanediol is produced when the engineered host is fed with L-norvaline .

This demonstrates a "plug-and-play" approach to diol synthesis, where the structure of the final product is dictated by the choice of the initial amino acid substrate.

| Target Diol | Amino Acid Precursor | Resulting Product Structure |

|---|---|---|

| 2-Methyl-1,4-butanediol | L-Leucine researchgate.net | Branched C5 Diol |

| 2-Methyl-1,3-butanediol | L-Valine researchgate.net | Branched C5 Diol |

| 1,4-Pentanediol | L-Norvaline researchgate.net | Linear C5 Diol |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of chiral molecules like (S)-(-)-2-Methyl-1,4-butanediol.

¹H NMR for Structural Elucidation and Diastereomer Differentiation

Proton (¹H) NMR spectroscopy provides detailed information about the molecular structure of this compound by revealing the chemical environment of each proton. The spectrum exhibits distinct signals corresponding to the different sets of protons in the molecule. Although specific chemical shift values can vary slightly depending on the solvent and concentration, a general pattern is observable.

The protons of the methyl group (CH₃) typically appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons (CH₂) and the methine proton (CH) present more complex splitting patterns due to coupling with neighboring protons. The hydroxyl (OH) protons usually appear as broad singlets, but their chemical shift and appearance can be highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding.

To differentiate between diastereomers, which can be formed when the chiral diol reacts with another chiral molecule, ¹H NMR is invaluable. The resulting diastereomers are no longer mirror images and will have distinct NMR spectra, with noticeable differences in chemical shifts and coupling constants for corresponding protons. This distinction arises from the different spatial arrangements of the atoms in the diastereomers, leading to unique magnetic environments for the nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) * | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~0.9 | Doublet |

| Methylene (C1-H₂) | ~3.4-3.6 | Multiplet |

| Methylene (C3-H₂) | ~1.5-1.7 | Multiplet |

| Methylene (C4-H₂) | ~3.6-3.8 | Multiplet |

| Methine (C2-H) | ~1.8-2.0 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

*Predicted values are based on general principles and similar structures. Actual values may vary.

Applications in Enantiomeric Purity Determination (e.g., >98% ee)

Determining the enantiomeric excess (ee) is crucial for applications requiring enantiopure compounds. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful method for this purpose.

A common strategy involves reacting the chiral diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers will exhibit distinct and well-resolved signals in the ¹H NMR spectrum, allowing for the integration of their respective peaks. The ratio of these integrals directly corresponds to the ratio of the enantiomers in the original sample, enabling the calculation of the enantiomeric excess. For instance, an enantiomeric excess of >98% can be accurately determined using this method.

Mass Spectrometry for Molecular Structure Confirmation (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to confirm the molecular weight and structure of this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its mass-to-charge ratio (m/z) and fragmentation pattern.

The electron ionization (EI) mass spectrum of 2-methyl-1,4-butanediol (B1595762) will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (104.15 g/mol ). However, this peak may be weak or absent in the spectra of alcohols due to facile fragmentation. Common fragmentation pathways for diols include the loss of a water molecule ([M-H₂O]⁺), cleavage of C-C bonds alpha to the hydroxyl groups, and other characteristic fragment ions. The analysis of these fragment ions helps to piece together the structure of the molecule. For enhanced volatility and to obtain a clearer molecular ion peak, the diol can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether, prior to GC-MS analysis.

Table 2: Predicted m/z Values for Key Fragments of 2-Methyl-1,4-butanediol in Mass Spectrometry

| Fragment | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺ | 104 | Molecular Ion |

| [M-H₂O]⁺ | 86 | Loss of water |

| [M-CH₂OH]⁺ | 73 | Cleavage at C1-C2 |

| [C₃H₇O]⁺ | 59 | Cleavage and rearrangement |

| [C₂H₅O]⁺ | 45 | Cleavage and rearrangement |

*Based on general fragmentation patterns of alcohols and diols.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing both the chemical purity and the enantiomeric excess of this compound.

For chemical purity analysis, reversed-phase HPLC is commonly used, where the compound is separated from non-chiral impurities based on their polarity. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

To determine the enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 2-methyl-1,4-butanediol. This differential interaction leads to different retention times for the (S) and (R) enantiomers, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess.

Vibrational Spectroscopy for Intramolecular Interactions (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for studying intramolecular interactions, such as hydrogen bonding. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a result of intermolecular and intramolecular hydrogen bonding.

The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations typically appear as strong bands in the 1000-1200 cm⁻¹ region. The specific position and shape of the O-H stretching band can provide insights into the extent and nature of hydrogen bonding within the molecule and between molecules.

Advanced Conformational Studies (e.g., Microwave Spectroscopy)

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, which can be used to determine its detailed three-dimensional structure and to study its conformational landscape. For a flexible molecule like this compound, multiple conformers, stabilized by intramolecular hydrogen bonding, can coexist.

Microwave spectroscopy can distinguish between these different conformers and provide their relative energies and populations. The rotational spectrum is determined by the principal moments of inertia of the molecule, which are sensitive to the spatial arrangement of the atoms. By analyzing the rotational transitions, it is possible to obtain a highly accurate geometric structure of the most stable conformers.

Analysis of Intramolecular Hydrogen Bonding Networks

The conformational flexibility of this compound allows for the formation of intramolecular hydrogen bonds, which significantly influence its three-dimensional structure and properties. Detailed spectroscopic and computational studies on the parent compound, 1,4-butanediol (B3395766) (1,4-BDO), provide a foundational understanding of these interactions. The presence of a methyl group at the C-2 position in the (S)-enantiomer introduces steric and electronic effects that modulate the conformational landscape and the nature of the hydrogen bonding network.

Theoretical calculations and matrix-isolation infrared spectroscopy have been instrumental in elucidating the structure of isolated 1,4-butanediol. nih.gov These studies have revealed a complex potential energy surface with numerous conformers. nih.govnih.gov Crucially, the most stable conformers are those in which the carbon backbone is folded, allowing one hydroxyl group to act as a proton donor and the other as a proton acceptor, forming a stable seven-membered pseudo-ring via an intramolecular hydrogen bond (O–H···O). nih.gov Computational studies have identified as many as 65 distinct conformers for 1,4-BDO, with the seven lowest-energy structures all featuring this internal hydrogen bond. nih.govresearchgate.net

The introduction of a methyl group at the C-2 position, as in this compound, is expected to influence the relative stability of these conformers. The steric hindrance imposed by the methyl group can alter the preferred dihedral angles of the carbon backbone, thereby affecting the optimal geometry for the intramolecular hydrogen bond. This can lead to changes in the bond length and angle of the O–H···O interaction compared to the unsubstituted 1,4-butanediol.

Spectroscopic evidence strongly supports the existence of this intramolecular interaction. In the gas phase, the infrared spectrum of 1,4-butanediol exhibits distinct bands for both "free" (non-bonded) and "bonded" hydroxyl (O-H) stretching vibrations. nih.gov The formation of the hydrogen bond results in a characteristic red-shift (a shift to lower frequency) and a significant increase in the intensity of the O-H stretching band for the participating proton donor. nih.gov

| Vibrational Mode | Observed Effect | Magnitude | Reference |

|---|---|---|---|

| Bonded O–H Stretch | Frequency Red-Shift | 124 cm⁻¹ | researchgate.netnih.gov |

| Bonded O–H Stretch | Intensity Enhancement | 8.5 times (relative to free O-H) | researchgate.netnih.gov |

The strength of this intramolecular hydrogen bond has been quantified through both experimental and computational methods. In the vapor phase, the enthalpy of formation (ΔH) for this interaction in 1,4-butanediol has been determined, indicating a thermodynamically favorable process. researchgate.net Computational models provide an estimation of the bond's energy, further confirming its role in stabilizing the folded conformations of the molecule. nih.govresearchgate.net

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔH) | Vapor Phase IR Spectroscopy | -3.00 kcal/mol | researchgate.net |

| Estimated Bond Strength | Computational (ωB97X-D) | ~4 kcal/mol | nih.govresearchgate.net |

For this compound, while specific experimental data on the hydrogen bond enthalpy and spectroscopic shifts are not prevalent in the literature, the established principles from 1,4-butanediol apply. The chirality and steric bulk of the methyl group will likely favor specific folded conformations over others, potentially leading to a more constrained set of low-energy, hydrogen-bonded structures. The precise impact on the hydrogen bond strength and geometry would depend on the interplay between minimizing steric repulsion from the methyl group and optimizing the O–H···O alignment. Advanced computational modeling specific to the (S)-enantiomer would be required to precisely predict these effects and their spectroscopic signatures.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular geometries and energetics. For (S)-(-)-2-Methyl-1,4-butanediol, these methods are employed to understand its stable conformations and to quantify the energies associated with its interactions.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules. It is instrumental in studying the interactions within chiral systems. A significant computational study on 2-Methyl-1,4-butanediol (B1595762) (2M14BD) utilized DFT calculations with the PW91 functional and a 6-311G** basis set to explore the three-body interaction energies between its (R) and (S) enantiomers. akjournals.comakjournals.com

The research aimed to understand the enthalpic effects observed when mixing the two enantiomers. akjournals.com By calculating the interaction energies for homochiral trimers (three molecules of the same chirality, e.g., S-S-S) and heterochiral trimers (a mix of enantiomers, e.g., S-R-S), the study provided a molecular-level explanation for macroscopic thermal properties. For the 2-Methyl-1,4-butanediol system, the calculations revealed only very slight energetic differences between the homochiral and heterochiral three-body interactions, which aligns with experimental findings that the mixing of the enantiomers is nearly athermal (producing very little heat). akjournals.com

Ab Initio Methods (e.g., MP2) for High-Accuracy Structure Determination

For higher accuracy in calculating molecular energies and structures, particularly where electron correlation effects are significant, ab initio methods like Møller-Plesset second-order perturbation theory (MP2) are employed.

The calculated interaction energies for different trimer configurations of 2-Methyl-1,4-butanediol are summarized below.

| Trimer Configuration | Interaction Energy (kJ/mol) - PW91/6-311G | Interaction Energy (kJ/mol) - MP2/6-311G |

|---|---|---|

| Homochiral (S-S-S / R-R-R) | -60.83 | -70.58 |

| Heterochiral (R-S-R / S-R-S) | -61.05 | -70.67 |

| Heterochiral (R-S-S / S-R-R) | -61.13 | -70.71 |

Table 1: Calculated three-body interaction energies for homochiral and heterochiral trimers of 2-Methyl-1,4-butanediol. akjournals.com

Analysis of Intermolecular and Intramolecular Interactions

The behavior of this compound in a condensed phase is dictated by the network of forces between its molecules. Computational analysis can dissect these forces, revealing the nature of bonding and non-covalent interactions that determine its physical properties.

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

While methods like NBO analysis are powerful tools for dissecting donor-acceptor interactions and understanding delocalization effects within molecules, published research specifically applying NBO analysis to this compound was not identified in the searched literature. Such an analysis would typically be used to quantify the strength of the intramolecular hydrogen bond and other hyperconjugative interactions that stabilize certain conformers.

Atoms-in-Molecules (AIM) Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (AIM) is another powerful technique used to analyze chemical bonds and non-covalent interactions based on the topology of the electron density. It can identify bond critical points and characterize the nature of interactions (e.g., covalent vs. electrostatic). However, no specific studies utilizing AIM analysis for this compound have been found in the reviewed literature.

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, a key experimental route involves the catalytic hydrogenation of itaconic acid or its derivatives. nsf.govresearchgate.net While specific, detailed computational studies on this exact conversion are not widely published, the principles of reaction mechanism modeling and transition state analysis are broadly applicable and offer a clear framework for future investigation.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction coordinates of catalytic hydrogenations. nih.govrsc.org Such studies can calculate the energy barriers for different proposed mechanisms, helping to identify the most favorable reaction pathway. nih.gov For instance, in the hydrogenation of itaconic acid over a heterogeneous catalyst (e.g., Palladium-Rhenium on carbon, Pd-Re/C), modeling could be used to investigate:

Adsorption Energies: Calculating the binding energies of itaconic acid and hydrogen to the catalyst surface.

Reaction Intermediates: Identifying stable intermediates, such as partially hydrogenated species or lactones, that may form during the reaction. researchgate.net

Transition States: Locating and characterizing the transition state structures for each elementary step (e.g., H-H bond cleavage, hydrogen addition to C=C or C=O bonds). The energy of these transition states determines the rate of each step.

Product Selectivity: By comparing the energy profiles of pathways leading to 2-methyl-1,4-butanediol versus potential byproducts like 3-methyltetrahydrofuran (B83541), computational models can help predict how catalyst choice and reaction conditions influence selectivity. nsf.gov

A theoretical investigation would likely compare different potential mechanisms, such as the Horiuti-Polanyi mechanism, which involves the stepwise addition of adsorbed hydrogen atoms. Furthermore, DFT-assisted microkinetic models can be constructed to simulate the reaction kinetics, taking into account the calculated energy barriers and the effects of temperature and pressure. nih.gov This level of analysis provides a molecular-level understanding that can guide the rational design of more efficient and selective catalysts for the synthesis of this compound.

In Silico Pathway Prediction and Optimization for Biosynthetic Routes

The process begins with the computational design of a novel or heterologous biosynthetic pathway in a host organism. This involves identifying a suitable starting metabolite from the host's central metabolism, such as succinyl-CoA from the TCA cycle, and then selecting a series of enzymatic steps to convert it to the target product. researchgate.net For 2-methyl-1,4-butanediol, this could involve enzymes sourced from various organisms that can perform the necessary chemical transformations.

Once a potential pathway is designed, Genome-Scale Metabolic Models (GEMs) are employed to simulate how the new pathway will function within the complex metabolic network of the host cell. nih.govresearchgate.net Techniques like Flux Balance Analysis (FBA) are used to predict the flow of metabolites (fluxes) through the network and to assess the theoretical maximum yield of the target compound. nih.govnih.gov

A key challenge in introducing non-native pathways is the potential for metabolic burden, redox imbalance, and the siphoning of essential precursors away from biomass production. nih.gov In silico optimization tools are used to address these issues. For example, bi-level optimization algorithms can predict which native enzyme-catalyzing reactions should be removed (gene knockouts) to redirect carbon flux towards the desired product and away from competing byproducts like ethanol (B145695) or lactate. researchgate.netnih.gov Computational analysis can also pinpoint bottlenecks, such as inefficient enzymes or limitations in the supply of necessary cofactors (e.g., NADH or NADPH), guiding further engineering of the pathway or host. researchgate.net This integrated computational and experimental platform is essential for creating high-performance microbial cell factories for the sustainable production of valuable chemicals. researchgate.net

Derivatization and Material Science Applications

Synthesis of Advanced Polymeric Materials Utilizing (S)-(-)-2-Methyl-1,4-butanediol

The presence of two primary hydroxyl groups allows this compound to be incorporated into a variety of condensation polymers. Its branched nature is particularly influential in modifying the final properties of these materials compared to its linear analogue, 1,4-butanediol (B3395766).

This compound is a valuable monomer for producing polyesters and polyester (B1180765) polyols. These can be synthesized through molten state condensation of the diol with aliphatic or aromatic polycarboxylic acids (or their anhydrides), such as terephthalic acid or adipic acid. google.com The process is analogous to the production of well-known polyesters like Poly(butylene terephthalate) (PBT), which is conventionally made from 1,4-butanediol (BDO) and terephthalic acid. chemicalbook.comwikipedia.org The synthesis typically involves a two-stage process of esterification followed by polycondensation under vacuum at elevated temperatures. nih.govslideshare.net

The introduction of the methyl side group from 2-methyl-1,4-butanediol (B1595762) into the polyester backbone significantly alters the material's properties compared to PBT derived from linear BDO. A patent describes the synthesis of polyester polyols, which are liquid at room temperature, by reacting 2-methyl-1,4-butanediol with aliphatic polycarboxylic acids. google.com These polyester polyols are key intermediates for producing polyurethane elastomers. google.com

In the realm of polyethers, 1,4-butanediol is a critical precursor for producing tetrahydrofuran (B95107) (THF), which is then polymerized to form polytetramethylene glycol ether (PTMEG), a key component in spandex fibers. chemicalbook.comresearchgate.netrsc.org While direct synthesis of high molecular weight polyethers from this compound is not widely documented, the formation of cyclic ethers is a known side reaction during polyesterification of diols. researchgate.net The steric hindrance from the methyl group in this compound would be expected to influence the reaction kinetics and final properties of any resulting polyether.

Unsaturated polyester resins (UPRs) are thermosetting resins synthesized by the polycondensation of diols with unsaturated dicarboxylic acids or anhydrides, such as maleic anhydride (B1165640) or itaconic acid. nih.govnih.gov The resulting unsaturated polymer is then dissolved in a vinyl monomer, typically styrene (B11656), and cured via free-radical polymerization. This compound can be used as the diol component to create UPRs with modified properties. For instance, polyester polyols based on 2-methyl-1,4-butanediol are suitable for preparing polyurethane plastics. google.com The incorporation of the methyl branch from the diol introduces structural irregularities that can enhance flexibility and alter the curing characteristics of the final thermoset.

Regarding Styrene-Butadiene Rubber (SBR), this compound is not a primary monomer in its synthesis, which involves the copolymerization of styrene and butadiene. slideshare.netresearchgate.net However, diols are crucial in the broader field of butadiene-based elastomers, particularly as chain extenders in polyurethanes. Hydroxyl-terminated polybutadiene (B167195) (HTPB) resins are reacted with diisocyanates and low molecular weight diols (chain extenders) to form polyurethane elastomers. pcimag.com While 1,4-butanediol (BDO) has poor compatibility with HTPB resins, other branched diols are effective. pcimag.com Therefore, this compound is a potential candidate for use as a chain extender in such polyurethane systems, where it would form hard segments and influence the final mechanical properties of the elastomer. pcimag.com

Impact of Chirality and Methyl Branching on Polymer Properties

The specific molecular architecture of this compound—both its methyl branch and its defined stereochemistry—has a profound impact on the macroscopic properties of polymers derived from it.

The introduction of a methyl branch into the polymer backbone generally increases the glass transition temperature (Tg). This occurs because the methyl group increases steric interactions and restricts the rotational freedom of the polymer chains, reducing their flexibility. researchgate.net Consequently, more thermal energy is required to induce the segmental motion associated with the glass transition.

Conversely, the methyl branch disrupts the regular packing of polymer chains, which hinders crystallization. Polyesters made from linear diols like 1,4-butanediol are often semi-crystalline, possessing both a glass transition temperature (Tg) and a melting temperature (Tm). researchgate.net However, when a methyl-branched diol like racemic 2-methyl-1,4-butanediol is used, the resulting polymers are typically completely amorphous, exhibiting a Tg but no Tm. researchgate.net This loss of crystallinity is attributed to the stereo-irregularity introduced by the racemic mixture of (S) and (R) enantiomers, which prevents the formation of an ordered crystal lattice.

The following table, based on data from polyesters made with succinic acid and various diols, illustrates this trend.

| Diol Component | Number of Methyl Groups | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|

| 1,4-Butanediol | 0 | -33 °C | 114-115 °C | Semicrystalline |

| 1,4-Pentanediol (racemic) | 1 | -29 °C | Not Observed | Amorphous |

| 2,5-Hexanediol (racemic) | 2 | -14 °C | Not Observed | Amorphous |

Table 1: Effect of methyl branching on the thermal properties of succinate-based polyesters. Data extrapolated from literature values. researchgate.net

The chirality of this compound opens the possibility of creating stereocomplex polymers. A stereocomplex is a specific interaction and packing arrangement between two polymers that are identical in constitution but have opposite stereochemistry (enantiomers). This is a powerful tool for enhancing material properties.

Research has shown that when polyesters are synthesized using optically pure diols, such as (2R,5R)-hexanediol and (2S,5S)-hexanediol, the individual polymers are amorphous. researchgate.net However, when solutions of these two enantiomeric polyesters are mixed, the formation of an opaque structure is observed, which is a strong indication of crystallization due to stereocomplex formation. researchgate.net This complex is expected to have a higher melting temperature and different mechanical properties compared to the individual polymers.

By analogy, using optically pure this compound and its corresponding (R)-enantiomer to synthesize separate polyesters would allow for the formation of a stereocomplex upon mixing. This provides a sophisticated method for controlling polymer morphology and tuning thermomechanical properties, leveraging the specific chirality of the monomer. researchgate.netgoogle.com

Derivatization for Specialty Chemicals (e.g., 2-Methyl-1,4-butanediamine)

Future Research Directions and Emerging Opportunities

Development of Novel Green and Sustainable Synthesis Technologies

The chemical industry's shift towards sustainability has spurred the development of green and sustainable methods for producing valuable chemicals like 1,4-butanediol (B3395766) (BDO). ed.ac.ukresearchgate.netrsc.org Current industrial processes for BDO production often rely on fossil fuels and energy-intensive methods. researchgate.netresearchgate.net In contrast, bio-based routes using renewable feedstocks are gaining significant attention. rsc.orgresearchgate.net

One promising approach involves the biological conversion of sugars, succinic acid, or furfural (B47365) into BDO. rsc.org Researchers are actively exploring the use of engineered microorganisms to facilitate this conversion, aiming to create more environmentally friendly and energy-efficient processes. ed.ac.ukresearchgate.netrsc.org For instance, a one-pot catalytic system has been developed to selectively synthesize 1,4-butanediol from 1,4-anhydroerythritol and hydrogen, achieving a high yield at a relatively low temperature. rsc.orgresearchgate.net This method combines two different catalysts to dramatically increase both the conversion of the starting material and the selectivity for the desired product. rsc.orgresearchgate.net

Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure compounds is crucial in many applications, and the development of new catalytic systems is key to achieving high enantioselectivity and efficiency. nih.goviupac.org Researchers are designing and discovering new enantioselective processes, particularly for powerful and useful synthetic reactions. iupac.org

For example, new types of C2-symmetric chiral macrodiolides have been synthesized using a chiral N,N′-dioxide-scandium(iii) complex-promoted asymmetric tandem reaction. nih.gov This method provides an array of enantioenriched macrodiolides with high diastereoselectivities and excellent enantioselectivities. nih.gov Another versatile catalyst system, [Ir(cod)Cl]2/BIDIME-dimer, has been used for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities of up to 99:1. rsc.org The development of such "molecular robots" that can control the geometry of reactants to selectively produce one enantiomer is a significant area of research. iupac.org

Advanced Metabolic Engineering Approaches for Ultra-High Yield and Purity Biosynthesis

Metabolic engineering, aided by synthetic biology, is accelerating the microbial production of chemicals. mdpi.com This approach involves designing, constructing, and optimizing metabolic pathways to achieve desired outcomes. mdpi.com For the production of diols like 1,4-butanediol and 2,3-butanediol (B46004), researchers are engineering microorganisms such as Escherichia coli and Lactococcus lactis. researchgate.netnih.govnih.gov

A systems-based metabolic engineering approach has been used to design a strain of E. coli capable of producing 18 g/L of 1,4-butanediol directly from renewable carbohydrate feedstocks. researchgate.netnih.gov This involved using a pathway-identification algorithm to elucidate multiple biosynthetic routes and engineering the host to enhance the necessary metabolic pathways. researchgate.netnih.gov Similarly, by combining metabolic engineering with biocompatible chemistry, researchers have converted Lactococcus lactis into a producer of homo-(S,S)-2,3-butanediol with high titer and yield. nih.gov The use of genome-scale metabolic models is also aiding in the systematic engineering of microorganisms for improved production of compounds like 2,3-butanediol from methane. researchgate.net

Design of Novel Chiral Materials with Tunable and Responsive Properties

(S)-(-)-2-Methyl-1,4-butanediol serves as a building block for the creation of novel chiral materials with unique properties. purdue.edunih.gov The design and synthesis of such materials, including chiral polymers and chiral metal-organic frameworks (MOFs), is an active area of research. researchgate.netfrontiersin.org

Chiral MOFs are crystalline, porous materials with tunable shapes, sizes, and functionalities, making them suitable for applications in asymmetric catalysis and enantioselective separation. frontiersin.org The synthesis of novel chiral spiro ionic liquids has also been explored, with a focus on their chiral discrimination abilities. nih.gov Furthermore, progress has been made in developing chiral bases from amino acid derivatives like L-valine, which can be used to control stereochemistry in chemical reactions. purdue.edu The development of chiral mechanical metamaterials with enhanced energy absorption properties is another emerging application, utilizing parametric optimization to improve their mechanical performance. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental methods is revolutionizing the rational design of molecules and materials. researchgate.netresearchgate.netlongdom.org Computer-Aided Molecular Design (CAMD) leverages advanced algorithms and modeling techniques to predict the structure, behavior, and interactions of molecules, significantly enhancing the efficiency of drug development and material science. longdom.org